molecular formula C8H10N2O3 B1631223 4-Nitro-2,3,5-trimethylpyridine-N-oxide CAS No. 86604-79-7

4-Nitro-2,3,5-trimethylpyridine-N-oxide

Cat. No. B1631223
CAS RN: 86604-79-7
M. Wt: 182.18 g/mol
InChI Key: YMBLTOGTYNFTRX-UHFFFAOYSA-N
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Description

4-Nitro-2,3,5-trimethylpyridine-N-oxide is a yellow crystalline solid with the chemical formula C8H10N2O3. It is an impurity of Omeprazole, which is a covalently binds to proton pump .


Synthesis Analysis

A common method for synthesizing 4-Nitro-2,3,5-trimethylpyridine-N-oxide is through the nitration of 2,3,5-trimethylpyridine .


Molecular Structure Analysis

The molecular formula of 4-Nitro-2,3,5-trimethylpyridine-N-oxide is C8H10N2O3, and its molecular weight is 182.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitro-2,3,5-trimethylpyridine-N-oxide include a melting point of 73-74 °C, a boiling point of 397.8±37.0 °C (Predicted), and a density of 1.26±0.1 g/cm3 (Predicted) .

Scientific Research Applications

  • Pharmaceutical Industry

    • Application Summary : 4-Nitro-2,3,5-trimethylpyridine-N-oxide is an impurity of Omeprazole . Omeprazole is a medication used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger–Ellison syndrome.
  • Synthesis of 4-Nitropyridine

    • Application Summary : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
    • Method of Application : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
  • Antimicrobial and Antiviral Activities

    • Application Summary : Pyridine compounds, such as 4-Nitro-2,3,5-trimethylpyridine-N-oxide, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
  • Synthesis of 4-methoxy-2,3,5-trimethylpyridine

    • Application Summary : 4-methoxy-2,3,5-trimethylpyridine can be synthesized from 4-Nitro-2,3,5-trimethylpyridine-N-oxide . This compound can be used as a specific building block in organic synthesis .
    • Method of Application : The synthesis involves the substitution of the chlorine in the precursor with a methoxide ion, which gives 4-methoxy-2,3,5-trimethylpyridine. This compound can then be oxidized to the corresponding N-oxide .
    • Results or Outcomes : This method provides an efficient route to 4-methoxy-2,3,5-trimethylpyridine with an overall yield of 43% .
  • Microreaction Technology

    • Application Summary : Microreaction technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates where either the poor selectivity of the product is inevitable in batch or there are situations where the reactions are highly exothermic .
    • Method of Application : One major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .
    • Results or Outcomes : As a result, reaction temperature control can be accurate and thus avoid hot spots often the cause of the formation of by-products, and with respect to traditional batch procedures, hazardous reactions can be handled more safely .
  • Prescribed Drugs

    • Application Summary : Nitrogen-containing heterocyclic compounds are not only present as the backbone in several biologically active natural products used as traditional medications or approved prescribed drugs, but some of their synthetic derivatives in different sizes, nowadays are prescribed and market purchasable drugs .

Safety And Hazards

4-Nitro-2,3,5-trimethylpyridine-N-oxide may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2,3,5-trimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-4-9(11)7(3)6(2)8(5)10(12)13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBLTOGTYNFTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459026
Record name 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2,3,5-trimethylpyridine-N-oxide

CAS RN

86604-79-7
Record name Pyridine, 2,3,5-trimethyl-4-nitro-, 1-oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2,3,5-trimethylpyridine, 1-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE
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Record name 2,3,5-trimethyl-4-nitropyridine 1-oxide
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Synthesis routes and methods I

Procedure details

To 98% sulfuric acid (4.93 kg, 49.3 mol), 2,3,5-trimethylpyridine1-oxide (1.38 kg, 10.1 mol) was added. After 97% nitric acid (1.44 kg) was added dropwise thereto over 50 minutes, the mixture was heated at 85° C. for 4 hours. The reaction mixture was poured to a mixture of ammonium hydrogen carbonate (10.6 kg) and water (9.0 L). The mixture was extracted with ethyl acetate (3.0 L×3). The obtained organic layer was concentrated and dried under vacuum overnight to obtain a desired product (1.50 kg).
Quantity
4.93 kg
Type
reactant
Reaction Step One
Quantity
1.38 kg
Type
reactant
Reaction Step One
Quantity
1.44 kg
Type
reactant
Reaction Step Two
Quantity
10.6 kg
Type
reactant
Reaction Step Three
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The 2,3,5-trimethylpyridine1-oxide (11.0 g, 80.2 mmol) obtained in the step (11b) was mixed with sulfuric acid (34.1 g, 348 mmol). After fuming nitric acid (5.50 ml, 133 mmol) was added dropwise to this mixture at room temperature, the mixture was stirred at 80° C. for 9 hours. The reaction mixture was cooled to room temperature and thereafter poured into ice. The obtained aqueous solution was extracted with chloroform three times. Organic layers were combined and dried over anhydrous magnesium sulfate, filtered and concentrated to obtain the title compound (13.6 g, yield: 93.1%) as a yellow solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Yield
93.1%

Synthesis routes and methods III

Procedure details

65 ml of fuming nitric acid (d =1.5) are added dropwise to 210 ml of conc. sulphuric acid while cooling. 96.5 g of 2,3,5-trimethylpyridine 1-oxide are subsequently added portionwise at 0°-5°, whereupon the mixture is stirred at room temperature for 1 hour, then heated to 90° within 3 hours and left at this temperature overnight. After cooling the solution is poured on to 1.5 kg of ice, whereupon the mixture is adjusted to pH 3 with conc. sodium hydroxide solution and extracted three times with 500 ml of methylene chloride. The combined organic phases are washed with 1 1 of water, dried over sodium sulphate and evaporated in vacuo. The residue is crystallized from ether/petroleum ether and there is obtained 2,3,5-trimethyl-4-nitropyridine 1-oxide of melting point 76°-78°.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2,3,5-trimethylpyridine 1-oxide (1.38 kg, 10.1 mol) was charged into 98% sulfuric acid (4.93 kg, 49.3 mol). 97% nitric acid (1.44 kg) was added dropwise to the solution over 50 minutes, and the solution was then heated for 4 hours at 85° C. The reaction solution was charged into a mixture of ammonium hydrogencarbonate (10.6 kg) and water (9.0 L), and the resultant mixture was extracted with ethyl acetate (3.0 L×3). The resultant organic layer was concentrated and then dried overnight under vacuum to obtain 1.50 kg of the title compound.
Quantity
1.38 kg
Type
reactant
Reaction Step One
Quantity
4.93 kg
Type
reactant
Reaction Step One
Quantity
1.44 kg
Type
reactant
Reaction Step Two
Quantity
10.6 kg
Type
reactant
Reaction Step Three
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A suspension of 2,3,5-collidine-N-oxide (3.77 g, 28 mmol) in conc. H2SO4 (8 mL) was cooled to 0° C. and fuming HNO3 (5 mL, 100 mmol) was added dropwise. The resulting transparent solution was stirred at 100° C. for 24 h, cooled to r.t., poured onto ice, and the pH was adjusted to 10. Work-up (CHCl3), drying (MgSO4), and evaporation gave the title compound, (97% yield, 97% purity). Rf (MeOH/EtOAc 1:9): 0.7. HPLC Rt: 4.756 min. 1H-NMR (CDCl3): δ 8.08 (s, 1H), 2.50 (s, 3H), 2.27 (s, 3H), 2.23 (s, 3H). m/z (%) 183.1 (M+1, 100%).
Quantity
3.77 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-2,3,5-trimethylpyridine-N-oxide
Reactant of Route 2
4-Nitro-2,3,5-trimethylpyridine-N-oxide
Reactant of Route 3
4-Nitro-2,3,5-trimethylpyridine-N-oxide
Reactant of Route 4
Reactant of Route 4
4-Nitro-2,3,5-trimethylpyridine-N-oxide

Citations

For This Compound
3
Citations
X Liu, H Xu, R Sun, X Li, B Hu, C Hu - Lat. Am. J. Pharm, 2015 - researchgate.net
El control de impurezas es un factor clave para la calidad de los medicamentos. El estudio de impurezas es útil para optimizar el proceso de producción y mejorar la calidad de los …
Number of citations: 2 www.researchgate.net
LY Dai, FL Zhang, L Shen, YQ Chen - Acta Crystallographica Section …, 2009 - scripts.iucr.org
In the title compound, C8H12N2·H2O, four substituted pyridine molecules alternate with four water molecules, forming a large ring via Owater—H⋯Npyridine and Namine—H⋯Owater …
Number of citations: 1 scripts.iucr.org
T Liu, P Wu - FINE CHEMICALS-DALIAN-, 2001 - EDITORIAL OFFICE OF FINE …
Number of citations: 0

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